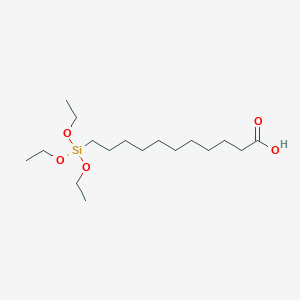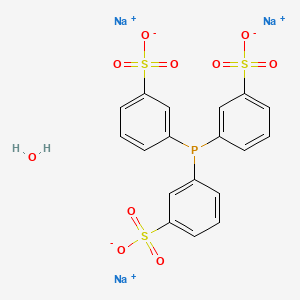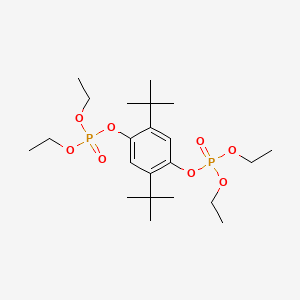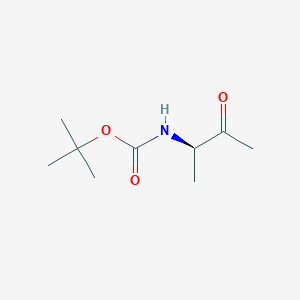
4-Ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Übersicht
Beschreibung
“4-Ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid” is a chemical compound with the molecular formula C14H12FNO4 . It has been identified as a potent and selective Met kinase inhibitor . This compound has been used in the study of various cancers due to its potential anticancer activities .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as X-ray diffraction. A similar compound, N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, has been studied using X-ray diffraction, revealing the crystal structure of the tyrosine kinase domain of the hepatocyte growth factor receptor C-MET in complex with the compound .Wissenschaftliche Forschungsanwendungen
Metabolism and Disposition
The metabolism and disposition of related compounds have been studied in humans, showing that these compounds are well-tolerated and undergo significant metabolic transformations. For example, a study on a similar compound revealed that it is metabolized predominantly via oxidative pathways, with significant excretion in feces and urine, indicating active renal secretion and metabolic components in its clearance from the body (Shaffer et al., 2008).
Pharmacokinetics
Research on pharmacokinetics, particularly related to compounds with similar structural features, has provided insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, the pharmacokinetic profile of a novel compound was characterized by low plasma clearance in animals, indicating potential for significant bioavailability and therapeutic efficacy (Liederer et al., 2011).
Therapeutic Applications
The potential therapeutic applications of compounds structurally related to "4-Ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid" are being explored in various areas of medicine. For example, derivatives of similar compounds have shown promise as non-ulcerogenic anti-inflammatory and analgesic agents, providing a basis for the development of new medications with improved safety profiles (Berk et al., 2009).
Anti-inflammatory and Analgesic Activities
Compounds with similar chemical structures have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Research has demonstrated that certain derivatives exhibit significant activity, potentially leading to the development of new therapeutic agents for treating inflammation and pain (Tozkoparan et al., 1999).
Wirkmechanismus
As a Met kinase inhibitor, “4-Ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid” likely works by binding to the Met kinase enzyme, thereby inhibiting its activity . This can lead to decreased proliferation of cancer cells, as Met kinase is often overexpressed in various types of cancer .
Eigenschaften
IUPAC Name |
4-ethoxy-1-(4-fluorophenyl)-2-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4/c1-2-20-11-7-8-16(13(17)12(11)14(18)19)10-5-3-9(15)4-6-10/h3-8H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBUNAAZMHGGFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)N(C=C1)C2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dichloro[bis(dicyclohexylphosphino)propane]palladium(II)](/img/structure/B6324639.png)
![Ethyl 2-[(1R)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate](/img/structure/B6324645.png)










